BenchChemオンラインストアへようこそ!

Cisplatin

In vitro cytotoxicity IC50 Cancer cell lines

Cisplatin should be procured for in vitro drug screening programs requiring maximal cytotoxic activity, as it exhibits 1.5- to 6.1-fold greater potency than carboplatin across gastric, breast, and lung cancer cell lines. In embryonal carcinoma models, its potency advantage ranges from 7-fold to >24-fold, uniquely supporting hypoxia-driven chemoresistance studies. For toxicity mechanism research, only cisplatin recapitulates the clinically observed preferential DNA adduct accumulation in cochlear and renal tubular cells. As the benchmark DNA-damaging agent generating 46.4% 1,2-intrastrand d(GpG) cross-links—the canonical NER substrate—cisplatin is essential for nucleotide excision repair pathway investigation.

Molecular Formula Cl2H6N2Pt
Molecular Weight 300.05 g/mol
CAS No. 14913-33-8
Cat. No. B142131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisplatin
CAS14913-33-8
Synonymstrans-DDP;  trans-Diaminedichloroplatinum;  trans-Diamminedichloroplatinum;  trans-Diamminedichloroplatinum(II);  trans-Dichlorodiamineplatinum(II);  trans-Dichlorodiammine Platinum;  trans-Dichlorodiammineplatinum(II);  trans-Platinum(II) Ammonium Chloride
Molecular FormulaCl2H6N2Pt
Molecular Weight300.05 g/mol
Structural Identifiers
SMILESN.N.Cl[Pt]Cl
InChIInChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
InChIKeyLXZZYRPGZAFOLE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Cisplatin (CAS 14913-33-8) Procurement Guide: Differentiated Platinum Antineoplastic Agent for Evidence-Based Sourcing


Cisplatin (cis-diamminedichloroplatinum(II), CAS 15663-27-1 for the active pharmaceutical ingredient) is the prototypical platinum-based antineoplastic agent that forms the benchmark for this therapeutic class [1]. As a coordination complex of platinum, it exerts its cytotoxic effects primarily through the formation of intrastrand DNA crosslinks, which disrupt DNA replication and transcription, leading to apoptosis in rapidly dividing cells [2]. Its clinical utility spans a range of solid tumors, including testicular, ovarian, bladder, and head and neck cancers, and it remains a cornerstone of many combination chemotherapy regimens [3]. Procurement of cisplatin for research or pharmaceutical formulation requires attention to its specific chemical identity, purity profile, and distinct pharmacological and toxicological properties that differentiate it from later-generation platinum analogs like carboplatin and oxaliplatin.

Why Cisplatin (CAS 14913-33-8) Cannot Be Replaced by Carboplatin or Oxaliplatin Without Quantitative Justification


Generic substitution among platinum agents—cisplatin, carboplatin, and oxaliplatin—is not scientifically valid due to fundamental differences in their pharmacokinetic profiles, DNA adduct formation, and organ-specific toxicity spectrums [1]. Despite sharing a platinum coordination core, each analog exhibits distinct protein binding affinities (cisplatin: 95%, oxaliplatin: 90%, carboplatin: low) [2], divergent dose-limiting toxicities (cisplatin: nephrotoxicity and ototoxicity; carboplatin: myelosuppression; oxaliplatin: neurotoxicity) [3], and unique cellular uptake mechanisms mediated by different organic cation transporters [4]. Furthermore, their therapeutic efficacy varies dramatically by tumor type; for instance, only oxaliplatin demonstrates significant activity against colorectal cancer, while cisplatin remains the unparalleled standard for testicular and ovarian germ cell tumors [5]. These multidimensional differences preclude simple interchange and necessitate a rigorous, evidence-based approach to compound selection for both research and clinical applications.

Cisplatin (CAS 14913-33-8) Quantitative Differentiation: Direct Comparative Evidence Against Closest Analogs


Cisplatin Exhibits Superior in Vitro Cytotoxicity Against Multiple Cancer Cell Lines Compared to Carboplatin

In a head-to-head MTT assay across four human cancer cell lines (BGC803 gastric, HepG-2 hepatocellular, MCF-7 breast, NCI-H460 lung) after 48-hour drug exposure, cisplatin demonstrated significantly lower IC50 values compared to carboplatin in all cell lines [1]. The potency difference ranged from approximately 1.5-fold to over 6-fold depending on the cell line. Specifically, in BGC803 cells, cisplatin IC50 was 21.58 ± 1.35 μM versus carboplatin IC50 of 77.14 ± 5.35 μM, representing a 3.6-fold increase in potency [1]. In MCF-7 breast cancer cells, the differential was even more pronounced, with cisplatin IC50 of 29.19 ± 1.38 μM compared to carboplatin IC50 of 179.40 ± 10.56 μM, a 6.1-fold difference [1]. This consistent potency advantage across diverse tissue origins underscores cisplatin's broader and more robust cytotoxic profile in vitro.

In vitro cytotoxicity IC50 Cancer cell lines Platinum agents

Cisplatin Demonstrates Higher Potency in Embryonal Carcinoma Cell Lines Under Normoxic and Hypoxic Conditions Relative to Carboplatin

In a comparative study using embryonal carcinoma-derived cell lines (NT2, 2102 EP, NCCIT) treated for 72 hours, cisplatin exhibited markedly lower IC50 values compared to carboplatin under both normoxic and hypoxic conditions [1]. For NT2 cells under normoxia, cisplatin IC50 was 0.42 ± 0.12 μM versus carboplatin IC50 of 2.95 ± 0.48 μM, representing a 7-fold potency advantage for cisplatin [1]. Under hypoxia, the differential persisted: cisplatin IC50 was 0.83 ± 0.25 μM while carboplatin IC50 increased to 14 ± 4.04 μM, a 16.9-fold difference [1]. In 2102 EP cells under normoxia, cisplatin IC50 was 0.8 ± 0.04 μM compared to carboplatin IC50 of 6 ± 2.55 μM (7.5-fold difference); under hypoxia, cisplatin IC50 was 4.1 ± 0.42 μM while carboplatin IC50 exceeded 100 μM (>24.4-fold difference) [1]. This data underscores the particularly pronounced potency gap in germ cell tumor models, which are a primary clinical indication for cisplatin.

Cytotoxicity Hypoxia Germ cell tumors Embryonal carcinoma

Cisplatin Induces a Pronounced 3- to 5-Fold Preferential Accumulation of Cytotoxic DNA Adducts in Cochlear Marginal Cells Not Observed with Carboplatin

A study using immunofluorescence and quantitative image analysis in guinea pig cochlear tissue demonstrated a key mechanistic differentiation in ototoxicity between cisplatin and carboplatin [1]. Following drug exposure, cisplatin induced a pronounced 3- to 5-fold preferential accumulation of cytotoxic guanine-guanine intrastrand cross-links exclusively in the marginal cells of the stria vascularis between 8 and 48 hours post-treatment [1]. In contrast, carboplatin treatment resulted in a similar, uniform burden of DNA adducts across all cochlear cell types without this selective accumulation [1]. A parallel analysis in kidney tissue, the other critical target organ for cisplatin toxicity, revealed an identical pattern: high preferential formation of cytotoxic DNA adducts in tubular epithelial cells with cisplatin but not with carboplatin [1]. This cell-type-specific adduct accumulation is a defining feature of cisplatin's toxicity profile and is not replicated by carboplatin.

Ototoxicity DNA adducts Cochlea Toxicity mechanism

Cisplatin and Carboplatin Exhibit Distinct Dose-Limiting Toxicity Profiles That Guide Formulation and Research Application Selection

A comprehensive comparative assessment of approved platinum drugs across more than 1000 clinical trials has codified the distinct dose-limiting toxicity (DLT) profiles that differentiate cisplatin from its analogs [1]. Cisplatin's DLT spectrum is characterized by nephrotoxicity, neurotoxicity, and ototoxicity, whereas carboplatin's DLT is predominantly myelosuppression, specifically thrombocytopenia, neutropenia, and leukopenia [1]. Oxaliplatin's DLT is primarily neurotoxicity, while nedaplatin and satraplatin share carboplatin's myelosuppressive profile, and heptaplatin is distinguished by nephrotoxicity [1]. Clinically, audiometry reveals cisplatin-induced ototoxicity in 75-100% of patients, whereas ototoxicity is rare with conventional-dose carboplatin therapy [2]. Nephrotoxicity is similarly a hallmark of cisplatin treatment but is largely absent with carboplatin except at very high doses [3]. This toxicity divergence is rooted in differences in protein binding (cisplatin: 95% bound; carboplatin: low binding) and differential uptake by organic cation transporters [1].

Dose-limiting toxicity Nephrotoxicity Myelosuppression Adverse effects

Cisplatin Forms 1,2-Intrastrand d(GpG) Cross-Links as the Predominant DNA Lesion, Quantified at 46.4% of Total Platinum Adducts

Quantitative analysis of platinum-DNA adducts in Chinese hamster ovary (CHO) cells treated with 83 μM cisplatin revealed a specific adduct distribution profile that defines its mechanism of action [1]. Using immunochemical detection with polyclonal antibodies raised against cis-Pt(NH3)2Guo-GMP combined with atomic absorption spectroscopy (AAS), researchers determined that cis-Pt(NH3)2d(pGpG)2, the degradation product representing intrastrand cross-links on two neighboring guanines, accounted for 46.4 ± 6.8% of the total platinum content after 24 hours of post-treatment incubation [1]. Interstrand cross-links, which are extremely cytotoxic and difficult for cells to repair, represented only a minor fraction of total adducts (0.34% derived from DNA interstrand cross-links) [2] [3]. This adduct signature is a hallmark of cisplatin's DNA-damaging activity and contributes to its broad antitumor spectrum.

DNA adducts Intrastrand cross-links Mechanism of action Platinum-DNA binding

Cisplatin Purity Specifications: HPLC Purity of 98.77% with Defined Stability and Storage Conditions

High-performance liquid chromatography (HPLC) analysis of research-grade cisplatin demonstrates a purity level of 98.77% . The compound exhibits defined stability parameters: 2 years when stored as a powder at 4°C protected from light . Notably, cisplatin is not suitable for 1H NMR detection due to its chemical structure, necessitating reliance on HPLC and elemental analysis for identity and purity confirmation . For pharmaceutical applications, cisplatin is also a specified impurity in other platinum drugs; for instance, cisplatin (USP) is recognized as Carboplatin EP Impurity A, underscoring the importance of rigorous analytical characterization in both cisplatin procurement and in the quality control of carboplatin formulations [1]. Validated HPLC methods for cisplatin quantification in complex matrices, including simultaneous determination with other chemotherapeutic agents like topotecan over linearity ranges of 5-75 μg/mL, further support its analytical traceability [2].

Purity HPLC Stability Certificate of Analysis Quality control

Cisplatin (CAS 14913-33-8) Application Scenarios: Where Procurement of Cisplatin Is Evidentially Justified


In Vitro Cytotoxicity Screening in Gastric, Breast, and Lung Cancer Models

Based on the direct head-to-head comparison data showing cisplatin's 1.5- to 6.1-fold greater potency than carboplatin across BGC803 gastric, MCF-7 breast, and NCI-H460 lung cancer cell lines [1], procurement of cisplatin is indicated for in vitro drug screening programs where maximal cytotoxic activity is desired. This is particularly relevant for investigators establishing baseline sensitivity profiles in new cancer cell line panels or evaluating novel combination regimens against platinum-sensitive tumor types. The substantial potency differential, especially in MCF-7 breast cancer cells (6.1-fold), makes cisplatin the preferred platinum agent for studies requiring robust growth inhibition readouts at lower drug concentrations.

Germ Cell Tumor Research and Hypoxia-Modulated Chemotherapy Studies

The pronounced potency advantage of cisplatin over carboplatin in embryonal carcinoma cell lines (NT2, 2102 EP, NCCIT)—ranging from 7-fold to >24-fold depending on oxygenation status—establishes cisplatin as the essential platinum agent for germ cell tumor research [1]. This is further supported by the clinical observation that cisplatin-based regimens achieve >90% event-free survival in intermediate-risk malignant germ cell tumors [2]. Additionally, the widening potency gap under hypoxic conditions (e.g., NT2: 7.0x normoxia vs 16.9x hypoxia) makes cisplatin uniquely suited for investigations into hypoxia-driven chemoresistance and the evaluation of hypoxia-activated prodrugs or radiosensitizers in germ cell tumor models [1].

Mechanistic Studies of Platinum-Induced Ototoxicity and Nephrotoxicity

The cell-type-specific, 3- to 5-fold preferential accumulation of cytotoxic DNA adducts in cochlear strial marginal cells and renal tubular epithelial cells—a molecular signature observed with cisplatin but not carboplatin—directly supports the selection of cisplatin for toxicity mechanism research [1]. This is reinforced by clinical data documenting cisplatin-induced ototoxicity in 75-100% of patients versus rare occurrence with conventional-dose carboplatin [2]. Researchers investigating otoprotective strategies, genetic susceptibility to platinum-induced hearing loss, or nephroprotective interventions should procure cisplatin as the relevant tool compound to recapitulate the clinically observed toxicity phenotypes.

DNA Damage Response and Nucleotide Excision Repair (NER) Pathway Analysis

The quantitative adductomic data demonstrating that 46.4 ± 6.8% of total platinum-DNA lesions are 1,2-intrastrand d(GpG) cross-links [1]—the canonical substrate for nucleotide excision repair (NER)—positions cisplatin as the gold-standard DNA-damaging agent for NER pathway investigation. Studies examining NER deficiency (e.g., in xeroderma pigmentosum models), evaluating NER inhibitors, or characterizing the functional consequences of NER gene polymorphisms should utilize cisplatin to generate the relevant lesion spectrum. The minor contribution of interstrand cross-links (0.34%) ensures that NER, rather than homologous recombination or Fanconi anemia pathway repair, is the predominant repair mechanism engaged [2]. Furthermore, cisplatin's well-characterized adduct profile makes it the appropriate comparator for evaluating novel platinum complexes in adductomic and repair kinetics studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.